molecular formula C11H16ClNOS B2607715 2-Chloro-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide CAS No. 1353952-61-0

2-Chloro-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide

Cat. No.: B2607715
CAS No.: 1353952-61-0
M. Wt: 245.77
InChI Key: GEHOXOGFMZPFGK-UHFFFAOYSA-N
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Description

2-Chloro-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide is an organic compound that belongs to the class of amides. This compound features a chloro group, an isopropyl group, and a thiophene ring, making it a molecule of interest in various chemical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetamide, isopropylamine, and 3-methylthiophene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like dichloromethane or ethanol, and a catalyst such as triethylamine.

    Procedure: The 2-chloroacetamide is reacted with isopropylamine to form an intermediate, which is then further reacted with 3-methylthiophene under reflux conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Optimization: Optimizing reaction conditions to maximize yield and purity, including temperature control, pressure adjustments, and continuous monitoring.

    Purification: Employing purification techniques such as crystallization, distillation, or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction reactions, altering the electronic properties of the compound.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, breaking down the compound into its constituent parts.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of new amides or amines.

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced thiophene derivatives or amine products.

Scientific Research Applications

2-Chloro-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-isopropylacetamide: Lacks the thiophene ring, making it less complex.

    N-Isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide: Lacks the chloro group, altering its reactivity.

    2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide: Lacks the isopropyl group, affecting its steric properties.

Uniqueness

2-Chloro-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide is unique due to the presence of both the chloro group and the thiophene ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-[(3-methylthiophen-2-yl)methyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNOS/c1-8(2)13(11(14)6-12)7-10-9(3)4-5-15-10/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHOXOGFMZPFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN(C(C)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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